![molecular formula C18H30O4 B14320765 9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid CAS No. 105977-39-7](/img/structure/B14320765.png)
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid is a complex organic compound with the molecular formula C18H30O4. It is a long-chain fatty acid with an epoxy ring and a hydroxyl group, making it a unique molecule with diverse chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The process typically starts with the preparation of the undecenoic acid backbone, followed by the addition of the pentenyl group and the formation of the oxirane ring through epoxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy ring can be reduced to form diols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The epoxy ring and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z,11R,12S,13S,15Z)-12,13-Epoxy-11-hydroxy-9,15-octadecadienoic acid: A similar compound with an epoxy ring and hydroxyl group but different chain length and double bond positions
(9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoic acid: Another similar compound with multiple double bonds and an epoxy ring
Uniqueness
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
105977-39-7 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
9-hydroxy-11-(3-pent-2-enyloxiran-2-yl)undec-10-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h3,7,13-17,19H,2,4-6,8-12H2,1H3,(H,20,21) |
InChI-Schlüssel |
MGYJEJUWQRJNBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC1C(O1)C=CC(CCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



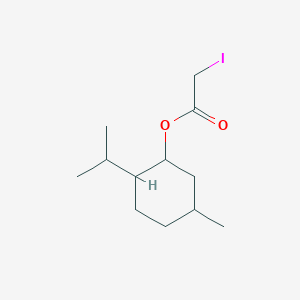
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)

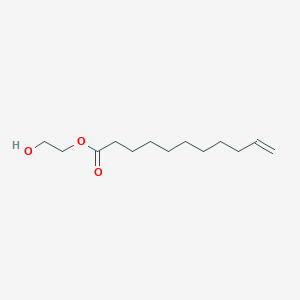
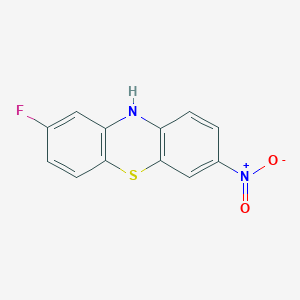
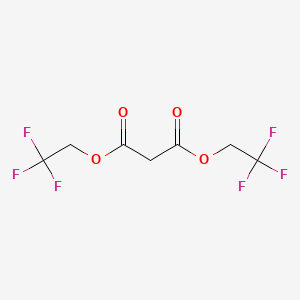
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)

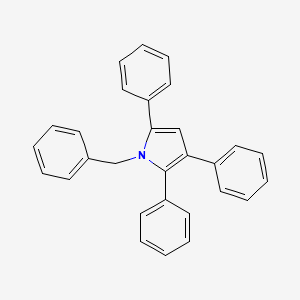
![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)

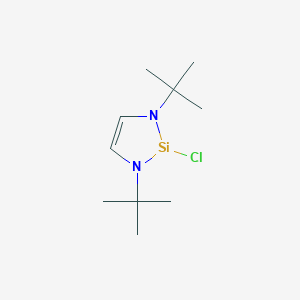
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
